Demecycline

Overview

Description

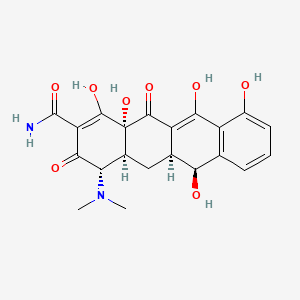

Demecycline is a tetracycline antibiotic used to treat a wide variety of susceptible bacterial infections . It is the C6-demethylated derivative of Tetracycline and is effective against bacterial infections including pneumonia and other respiratory tract infections .

Synthesis Analysis

Demecycline (DMTC) and demeclocycline (DMCTC) are C6-demethylated derivatives of tetracycline (TC) and chlortetracycline (CTC), respectively. They are precursors of minocycline and tigecycline, which showed remarkable bioactivity against TC-resistant bacteria and have been used clinically for decades .

Molecular Structure Analysis

The molecular formula of Demecycline is C21H22N2O8 . The molecular weight is 430.4 g/mol . The InChI and Canonical SMILES are also provided in the PubChem database .

Chemical Reactions Analysis

The chemical reactions of Demecycline are catalyzed by pH; the rate of such chemical reaction is monitored by determining the rate of degradation of the drug against the concentration constant of the solvent, temperature, pH, and ionic strength .

Physical And Chemical Properties Analysis

Demeclocycline is a semisynthetic tetracycline derived from Streptomyces aureofaciens . It is orally available and is likely to cause injury similar to that described for tetracycline, oxytetracycline, and doxycycline . The solubility of Demecycline in water is 1.5 mg/mL .

Scientific Research Applications

Neuroprotective Effects

Demecycline has been found to have neuroprotective effects. A novel derivative of Demecycline, known as doubly reduced DMC (DDMC), has been synthesized and shown to have improved neuroprotective effects . This compound was found to interfere with α-synuclein amyloid-like aggregation, which is associated with neurodegenerative diseases like Parkinson’s disease . The modifications made to DMC to create DDMC resulted in a decrease in its antibiotic activity, making it more suitable for long-term neuroprotective treatments .

Antibiotic Activity

Demecycline is a tetracycline derivative antibiotic produced by Streptomyces aureofaciens . It has high bioavailability, prolonged maintenance of a therapeutic concentration, and greater efficacy against many infectious microorganisms . However, its antibiotic activity can preclude its use in long-term treatments for other conditions .

Increasing Production in Streptomyces aureofaciens

Research has been conducted to increase the production of Demecycline in Streptomyces aureofaciens . The overexpression of the ctcB gene in S. aureofaciens DT1 significantly enhanced Demecycline production, resulting in increased expression of several other genes . This suggests that the ctcB gene is an activator of Demecycline biosynthesis .

Mechanism of Action

Target of Action

Demecycline, a tetracycline antibiotic, primarily targets the 30S and 50S ribosomal subunits in bacteria . These subunits are integral to the process of protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

Demecycline acts by binding, in a reversible manner, to the 30S and 50S ribosomal subunits . This binding prevents the aminoacyl tRNA from attaching to the A site of the ribosome, thereby impairing protein synthesis within the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by demecycline is the protein synthesis pathway in bacteria . By inhibiting this pathway, demecycline disrupts the normal functioning and proliferation of bacteria. Additionally, research suggests that demeclocycline may influence the expression of certain genes, such as DNA damage inducible transcript 4, frizzled class receptor 5, and reactive oxygen species modulator 1, potentially affecting the growth of certain cells .

Pharmacokinetics

Demecycline is characterized by its slower excretion compared to other tetracyclines, allowing it to maintain effective blood levels for longer periods of time . It is lipophilic, meaning it can easily pass through the cell membrane or passively diffuse through porin channels in the bacterial membrane . This property enhances its absorption and distribution within the body.

Result of Action

The primary result of demecycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, demecycline prevents bacteria from proliferating, thereby helping to control bacterial infections. Additionally, demecycline has been found to reduce the growth of certain human brain tumor-initiating cells, both directly and through the stimulation of monocytes .

Action Environment

The efficacy and stability of demecycline can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of demecycline, with some studies suggesting poorer absorption after food intake . Furthermore, the action of demecycline, like other antibiotics, can be affected by the presence of other medications in the body . Therefore, it’s crucial to consider these factors when administering demecycline for therapeutic purposes.

Safety and Hazards

Demecycline should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers

There are several relevant papers on Demecycline. For instance, a paper titled “Evidence for the use of demeclocycline in the treatment of hyponatraemia secondary to SIADH: a systematic review” discusses the efficacy and safety of demeclocycline in patients with mild-to-moderate COVID-19 . Another paper titled “Long-term Use of Demeclocycline for the Treatment of Chronic Hyponatremia” discusses the successful maintenance of a patient with symptomatic, severe, chronic hyponatremia on long-term demeclocycline therapy .

properties

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14-,15+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVMLZHPWMTQGK-SOUFLCLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001024794 | |

| Record name | Demecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Demecycline | |

CAS RN |

987-02-0 | |

| Record name | Demecycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV240CH11P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Demecycline exert its antibacterial effect?

A1: Demecycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This effectively halts the addition of amino acids to the growing polypeptide chain, inhibiting bacterial growth.

Q2: Are there any novel sensing applications for Demecycline?

A3: Recent research has explored the use of a fluorescent sensor based on a Europium (III)-doped anionic zinc-based metal-organic framework (Eu3+@Zn-MOF) for the rapid visual analysis of Demecycline. [] This sensor leverages the photoinduced electron transfer and antenna effect to detect Demecycline with high sensitivity and selectivity, offering a potential method for monitoring the drug in various settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)

![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)